![molecular formula C10H11BrN4O B1492222 2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2091283-69-9](/img/structure/B1492222.png)
2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (2-BEMI) is a small molecule that has been studied for its potential applications in the scientific research field. It is a heterocyclic compound containing an imidazole ring, a pyridazine ring, and a bromoethyl group. Due to its versatile structure, 2-BEMI has been investigated for its potential uses in drug design, drug delivery, and novel therapeutic approaches.
Scientific Research Applications
Antitumor Activity
Research on related imidazole and pyridazine derivatives indicates significant potential in antitumor activity. For instance, studies on analogues of experimental antitumor drugs like mitozolomide, which share structural similarities with the specified compound, have shown promising results in inhibiting tumor growth in animal models. These compounds, particularly those with a 3-methyl or 3-bromoethyl group, displayed significant antitumor activity against various types of cancers such as leukemia, melanoma, and sarcoma (Stevens et al., 1987).
Antimicrobial and Antifungal Properties
Compounds structurally similar to 2-(2-bromoethyl)-6-(2-methyl-1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one have demonstrated antimicrobial and antifungal activities. Imidazolyl derivatives, for example, have been shown to be effective against a range of bacterial and fungal strains. This indicates a potential application of the compound in developing new antimicrobial agents (Desai et al., 2012).
Chemical Synthesis and Drug Development
The compound's structure, which includes an imidazole ring, makes it a candidate for use in chemical synthesis and drug development. Imidazole derivatives are known for their versatile applications in synthesizing various pharmaceuticals, indicating potential utility in creating new therapeutic agents (Lygin & Meijere, 2009).
Bioactivity Predictions
Molecular properties prediction studies on imidazolyl Schiff bases, triazoles, and azetidinones suggest that compounds with an imidazole ring can be engineered for specific bioactivity. This includes potential applications in medicinal chemistry where structural modifications can lead to desired pharmacological effects (Rekha et al., 2019).
properties
IUPAC Name |
2-(2-bromoethyl)-6-(2-methylimidazol-1-yl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-8-12-5-7-14(8)9-2-3-10(16)15(13-9)6-4-11/h2-3,5,7H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQOFZZCKDVHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.